![molecular formula C20H23N3O3 B2752772 (4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2379953-47-4](/img/structure/B2752772.png)
(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, commonly known as MPAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAM is a small molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
MPAM acts as a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors (nAChRs), which are widely expressed in the brain and play a critical role in cognitive function, mood regulation, and addiction. MPAM binds to a specific site on the α4β2 nAChRs, enhancing the receptor's sensitivity to acetylcholine and increasing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action has been implicated in the cognitive-enhancing and antidepressant effects of MPAM.
Biochemical and Physiological Effects:
MPAM has been shown to have several biochemical and physiological effects, including enhancing cognitive function, improving mood, and inhibiting cancer cell growth. In preclinical studies, MPAM has been shown to improve cognitive performance in various animal models, including rats and monkeys. MPAM has also been shown to have antidepressant-like effects in animal models of depression. In cancer research, MPAM has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms, including inhibition of the Akt/mTOR pathway and induction of endoplasmic reticulum stress.
Advantages and Limitations for Lab Experiments
MPAM has several advantages for lab experiments, including its small size, high potency, and selectivity for α4β2 nAChRs. MPAM has been used as a tool compound for the study of α4β2 nAChRs and their role in various physiological and pathological processes. However, MPAM also has some limitations, including its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of MPAM in various experimental settings.
Future Directions
MPAM has several potential future directions, including its development as a therapeutic agent for neurological disorders, cancer, and other diseases. MPAM has also been used as a lead compound for the development of new drugs with improved pharmacological properties, including higher potency, selectivity, and safety. Further studies are needed to fully understand the mechanism of action and potential clinical applications of MPAM.
Synthesis Methods
MPAM can be synthesized using various methods, including the reaction of 4-(4-bromophenyl)morpholine with 3-(pyridin-3-yloxymethyl)azetidine-1-carboxylic acid, followed by deprotection of the pyridine moiety. Another method involves the reaction of 4-(4-bromophenyl)morpholine with 3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl chloride, followed by deprotection of the pyridine moiety. Both methods have been reported to yield MPAM in good yields.
Scientific Research Applications
MPAM has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPAM has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). In cancer research, MPAM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In drug discovery, MPAM has been used as a lead compound for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(17-3-5-18(6-4-17)22-8-10-25-11-9-22)23-13-16(14-23)15-26-19-2-1-7-21-12-19/h1-7,12,16H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVBAUTSNZFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

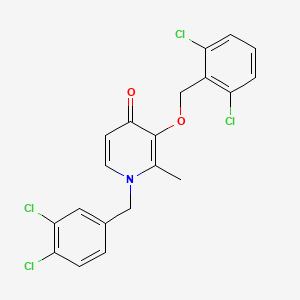
![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)
![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)

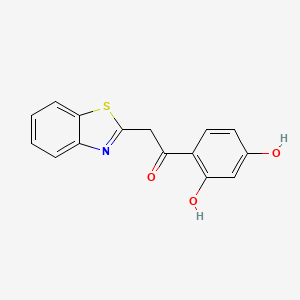
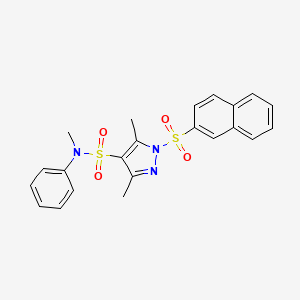

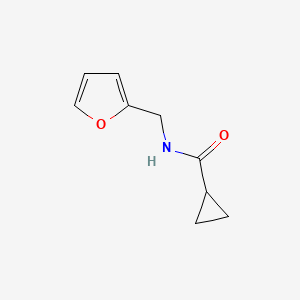
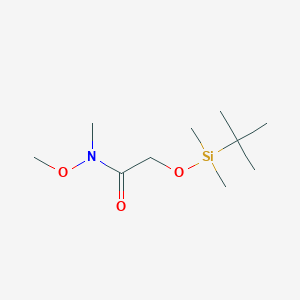
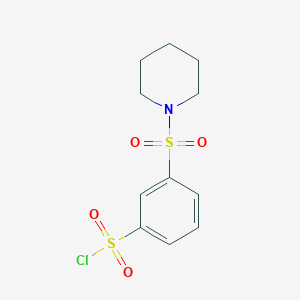
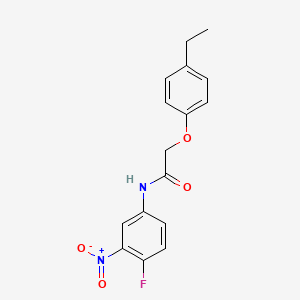
![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)
